(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Description
The compound (R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chiral piperidine derivative featuring a tert-butyl ester protective group and a branched amino acid side chain. Its structure includes:
Properties
IUPAC Name |
tert-butyl (3R)-3-[[(2S)-2-amino-3-methylbutanoyl]-ethylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O3/c1-7-20(15(21)14(18)12(2)3)13-9-8-10-19(11-13)16(22)23-17(4,5)6/h12-14H,7-11,18H2,1-6H3/t13-,14+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTYEPSIYOIOMY-KGLIPLIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-3-[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. Its unique structure, which includes a piperidine ring, an amino acid moiety, and a tert-butyl ester functional group, positions it as a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H31N3O3, with a molecular weight of 361.5 g/mol. The structural features that contribute to its biological activity include:
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered nitrogen-containing heterocycle |
| Amino Acid Moiety | Influences interactions with biological targets |
| Tert-Butyl Ester Group | Enhances solubility and bioavailability |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptors involved in neurotransmission and metabolic processes. The presence of the amino acid side chain indicates potential neuroprotective effects and influence over metabolic pathways, making it a candidate for treating neurodegenerative diseases and metabolic disorders.
Pharmacological Activity
Research indicates that compounds with similar structures have exhibited a range of biological activities:
- Neuroprotective Effects : Compounds structurally related to this compound have shown promise in protecting neuronal cells from damage.
- Anticancer Activity : Similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology.
- Antimicrobial Properties : Some analogs exhibit significant antibacterial activity against drug-resistant strains, suggesting potential as new antimicrobial agents.
Case Studies and Research Findings
Several studies have investigated the biological activity of piperidine derivatives:
-
Neuroprotection Study :
- A study demonstrated that piperidine derivatives could protect against oxidative stress-induced neuronal cell death. The mechanism involved modulation of antioxidant enzyme activity and reduction of reactive oxygen species (ROS) levels.
-
Cytotoxicity Assessment :
- In vitro assays revealed that certain piperidine derivatives exhibit cytotoxic effects on cancer cell lines such as A431 and Jurkat cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin.
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Antimicrobial Evaluation :
- A recent investigation highlighted the antibacterial efficacy of a related piperidine compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated low minimum inhibitory concentrations (MICs), indicating strong bactericidal activity.
Summary Table of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Neuroprotective | Piperidine analogs | Reduced neuronal damage under oxidative stress |
| Anticancer | Piperidine derivatives | Significant cytotoxicity against cancer cells |
| Antimicrobial | Piperidine-based compounds | Effective against drug-resistant bacteria |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following analogs share the piperidine/pyrrolidine backbone and tert-butyl/benzyl ester groups but differ in substituents, stereochemistry, or amino acid components.
Table 1: Comparative Analysis of Structural Analogs
Critical Analysis of Structural and Functional Differences
Stereochemical Impact
- The target compound’s (R)-piperidine configuration contrasts with the (S)-piperidine in the analog from . This inversion may alter binding affinity in chiral environments, such as enzyme active sites .
- The (S)-configured amino acid (2-amino-3-methyl-butyryl) is conserved in most analogs, suggesting its role in maintaining hydrogen-bonding or hydrophobic interactions .
Substituent Effects
- Ethyl vs.
- Branched vs. Linear Amino Acids: Replacing 3-methyl-butyryl with propionyl (CAS 1401664-66-1) shortens the hydrophobic side chain, which could decrease lipid solubility or target specificity .
Protective Group Variations
- tert-butyl vs. Benzyl Esters: Analogs with benzyl esters (e.g., in ) require harsher deprotection conditions (e.g., hydrogenolysis) compared to the acid-labile tert-butyl group, influencing synthetic workflows .
Molecular Weight and Purity
- Higher molecular weight analogs (e.g., CAS 1354028-91-3, MW 341.50) may exhibit reduced bioavailability, while purity levels (e.g., 96% in ) impact reproducibility in biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
